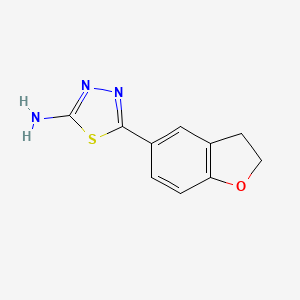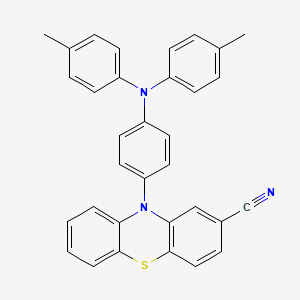
10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile is an organic compound that has garnered significant interest due to its unique structural and electronic properties. This compound is part of the phenothiazine family, which is known for its applications in various fields such as organic electronics, photodynamic therapy, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-(Di-p-tolylamino)benzaldehyde with phenothiazine derivatives under specific conditions. For instance, 4-(Di-p-tolylamino)benzaldehyde can be dispersed in ethanol and refluxed with phenothiazine derivatives in the presence of a base like piperidine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine sulfoxides or sulfones, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Photodynamic Therapy: Explored for its potential in treating cancer through light-activated mechanisms.
Fluorescence Detection: Utilized in sensitive detection methods due to its luminescent properties.
Biological Imaging: Employed in imaging techniques for its near-infrared fluorescence, which offers deep tissue penetration and minimal damage to biological tissues.
Mecanismo De Acción
The mechanism of action of 10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile involves its interaction with molecular targets through its electronic properties. The compound can engage in electron transfer processes, making it effective in applications like organic electronics and photodynamic therapy. The pathways involved often include the generation of reactive oxygen species (ROS) when exposed to light, which can induce cell damage in photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]: Known for its use in organic photodetectors.
Tris(4-carbazoyl-9-ylphenyl)amine: Used in OLEDs for its hole-transporting properties.
N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine: Another hole-transporting material used in organic electronics.
Uniqueness
10-(4-(Di-p-tolylamino)phenyl)-10H-phenothiazine-2-carbonitrile stands out due to its combination of phenothiazine and di-p-tolylamino groups, which provide unique electronic properties. This makes it particularly effective in applications requiring efficient electron transfer and luminescence.
Propiedades
Fórmula molecular |
C33H25N3S |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
10-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C33H25N3S/c1-23-7-12-26(13-8-23)35(27-14-9-24(2)10-15-27)28-16-18-29(19-17-28)36-30-5-3-4-6-32(30)37-33-20-11-25(22-34)21-31(33)36/h3-21H,1-2H3 |
Clave InChI |
GYHGOXFBYIRJEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


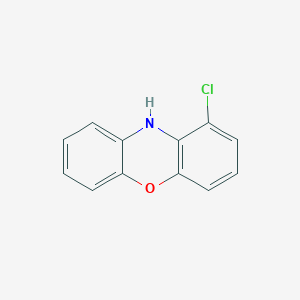
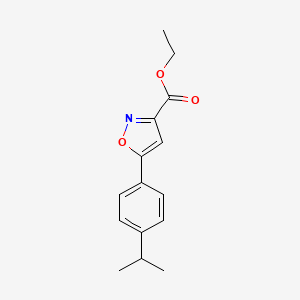

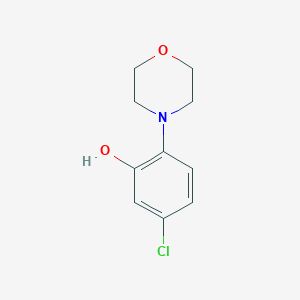
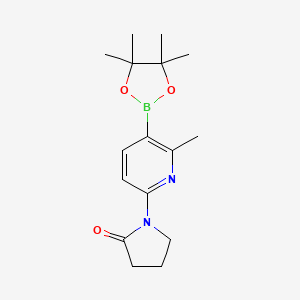
![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)
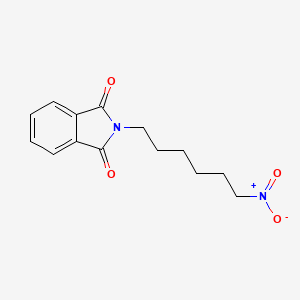
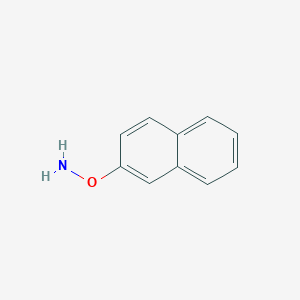
![O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride](/img/structure/B13695488.png)
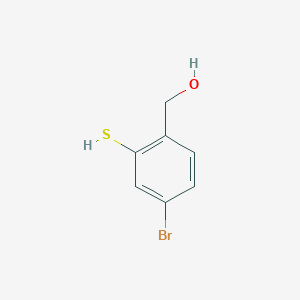
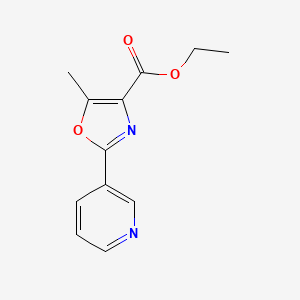
![(3R)-4,4-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13695492.png)
